molecular formula C13H17N3O4S2 B4989554 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

Cat. No. B4989554
M. Wt: 343.4 g/mol
InChI Key: SEZWIDSWDSIVAE-UHFFFAOYSA-N
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Description

4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide leads to the suppression of B-cell receptor signaling, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. In addition, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been shown to inhibit the production of cytokines, which are signaling molecules that promote inflammation and cancer growth. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Advantages and Limitations for Lab Experiments

4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It has a favorable safety profile and has shown efficacy in preclinical models of cancer. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide is also selective for BTK, which reduces the risk of off-target effects. However, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. One direction is to evaluate its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to investigate its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the optimization of the synthesis method and the development of more stable and soluble formulations of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide can improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide involves the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-tert-butyl-3-isoxazolyl chloride. This intermediate is then reacted with N-methyl-2-thiophenecarboxamide and sulfonamide to form 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide. The overall yield of the synthesis process is around 30%.

Scientific Research Applications

4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, 4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide has demonstrated a favorable safety profile in preclinical studies.

properties

IUPAC Name

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-13(2,3)10-6-11(15-20-10)16-22(18,19)8-5-9(21-7-8)12(17)14-4/h5-7H,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZWIDSWDSIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CSC(=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-N-methylthiophene-2-carboxamide

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